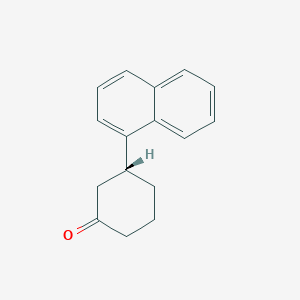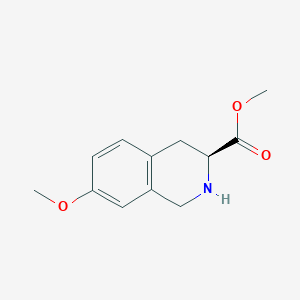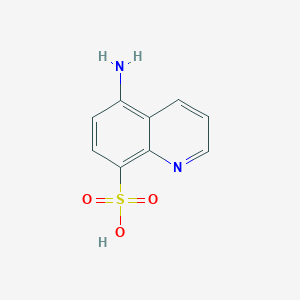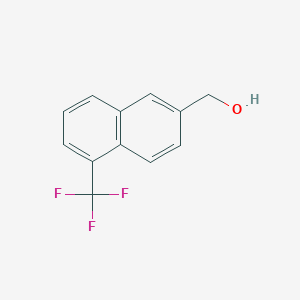
(R)-3-(Naphthalen-1-yl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-(1-Naftil)ciclohexanona es un compuesto quiral que presenta un anillo de naftaleno unido a una estructura de ciclohexanona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (R)-3-(1-Naftil)ciclohexanona típicamente implica la hidrogenación catalítica de ciclohexanonas sustituidas con naftaleno. Un método común incluye el uso de catalizadores de rodio (III) para la naftilación regioselectiva del enlace C-H y la posterior transformación en el producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para (R)-3-(1-Naftil)ciclohexanona a menudo implican procesos catalíticos a gran escala, utilizando hidrogenación a alta presión y técnicas de purificación avanzadas para garantizar la pureza enantiomérica y el rendimiento deseados.
Análisis De Reacciones Químicas
Tipos de Reacciones
(R)-3-(1-Naftil)ciclohexanona experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar las cetonas y ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El anillo de naftaleno puede sufrir reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) son agentes reductores utilizados con frecuencia.
Sustitución: Las reacciones de sustitución aromática electrófila a menudo utilizan reactivos como bromo (Br2) y ácido nítrico (HNO3).
Principales Productos Formados
Oxidación: Formación de ácidos naftalenocarboxílicos.
Reducción: Formación de 1-naftilciclohexanol.
Sustitución: Formación de derivados de naftaleno bromados o nitrados.
Aplicaciones Científicas De Investigación
(R)-3-(1-Naftil)ciclohexanona tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como bloque de construcción para el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de (R)-3-(1-Naftil)ciclohexanona implica su interacción con dianas moleculares específicas, como enzimas o receptores. El anillo de naftaleno puede participar en interacciones π-π, mientras que la parte de ciclohexanona puede participar en enlaces de hidrógeno y otras interacciones no covalentes. Estas interacciones pueden modular la actividad de las moléculas diana e influir en varias vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos Similares
®-(+)-1-(1-Naftil)etilamina: Otro compuesto quiral con un anillo de naftaleno, utilizado en síntesis quiral y reacciones orgánicas.
N-(1-Naftil)-N’-alquil oxalamidas: Compuestos utilizados como ligandos en reacciones catalíticas.
Singularidad
(R)-3-(1-Naftil)ciclohexanona es única debido a su configuración estructural específica, que confiere reactividad química y aplicaciones potenciales distintas. Su combinación de un anillo de naftaleno y una parte de ciclohexanona permite transformaciones e interacciones químicas versátiles, lo que la hace valiosa en varios contextos de investigación e industriales.
Propiedades
Número CAS |
479586-35-1 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
(3R)-3-naphthalen-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-10,13H,3,7-8,11H2/t13-/m1/s1 |
Clave InChI |
AUCXEQITWZQJIC-CYBMUJFWSA-N |
SMILES isomérico |
C1C[C@H](CC(=O)C1)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1CC(CC(=O)C1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)

![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)


